4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
Properties
IUPAC Name |
4-amino-2-(5-bromofuran-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4OS/c8-4-2-1-3(13-4)5-10-6(9)12-7(14)11-5/h1-2,5H,(H4,9,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXPVLPWNCFXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound that belongs to the class of s-triazines, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antitumor properties, enzyme inhibition capabilities, and potential therapeutic applications.
The molecular formula of 4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is C₇H₇BrN₄OS. It has a molecular weight of 275.13 g/mol and is categorized as an irritant. The compound's structure includes a thiol group which may contribute to its reactivity and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of s-triazine derivatives. For instance, it has been shown that certain triazine derivatives exhibit significant inhibitory effects on various cancer cell lines by targeting key enzymes involved in tumor growth.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol | TBD | TBD |
| Other s-triazines | 0.18 - 500 | EGFR, PI3K/AKT/mTOR |
The specific IC50 values for 4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol are yet to be determined in comprehensive studies. However, related compounds have demonstrated IC50 values ranging from 0.18 µM to 500 µM against various targets such as the epidermal growth factor receptor (EGFR) and components of the PI3K/AKT/mTOR signaling pathway .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Triazine derivatives have been noted for their ability to inhibit various kinases critical in cancer progression.
Key Findings:
- Topoisomerase IIa Inhibition: Similar triazine compounds have shown potent inhibitory activity against topoisomerase IIa with IC50 values in the micromolar range .
- Bruton’s Tyrosine Kinase (BTK): Some derivatives have been optimized to selectively inhibit BTK, which is crucial for B-cell receptor signaling in certain leukemias .
Case Studies
In a systematic review focused on s-triazines, compounds similar to 4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol were evaluated for their anticancer properties. The review emphasized structure-activity relationships (SARs), indicating that modifications in the triazine scaffold can significantly enhance biological activity .
Example Study:
A study conducted by Singh et al. (2023) synthesized novel triazine derivatives that exhibited potent anticancer activity against breast cancer cell lines by effectively inhibiting EGFR-TK enzyme activity . This underscores the potential of triazine-based compounds in cancer therapy.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1549255-47-1
- Molecular Formula : C₇H₅BrN₄OS
- Molecular Weight : 273.11 g/mol
- Structure: Features a 1,3,5-triazine core substituted with an amino group, a thiol group, and a 5-bromo-2-furyl moiety.
Key Features :
- The brominated furan introduces steric bulk and electronic effects, influencing reactivity and molecular interactions.
- The thiol and amino groups enable hydrogen bonding and tautomerism, critical for biochemical interactions.
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The triazine scaffold is highly modular. Substituent changes significantly alter physicochemical and biological properties:
Electronic and Steric Effects
- Bromine vs. Methyl on Furan : Bromine’s electronegativity (2.96 vs. carbon’s 2.55) increases the furan ring’s electron-withdrawing nature, polarizing the triazine core. Methyl, being electron-donating, stabilizes the ring but reduces electrophilicity .
- Aromatic vs. Heteroaromatic Substituents : Phenyl and naphthyl groups (pure hydrocarbons) enhance lipophilicity, while furan and indole (heterocycles) introduce polarity and hydrogen-bonding sites .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can reaction parameters be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or cyclocondensation reactions, using intermediates like 5-bromo-2-furaldehyde. Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize yield and purity . Monitor reaction progress via TLC or HPLC. For example, analogous triazine derivatives have been synthesized under nitrogen at 80–120°C in DMF or THF, with yields improved by stepwise addition of thiourea derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use -NMR to confirm the presence of the furyl proton (δ 6.7–7.2 ppm) and thiol group (broad peak at δ 12–14 ppm). IR spectroscopy can validate the C=S stretch (~1160 cm) and NH vibrations (~3400 cm) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity analysis via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended, with retention times compared to standards .
Q. How does the bromo-furyl substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for furan/triazine absorption). The bromo group may enhance electrophilic susceptibility, requiring inert atmospheres during storage .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity patterns observed in triazine-thiol derivatives during cross-coupling reactions?
- Methodological Answer : The thiol group’s nucleophilicity competes with the bromo-furyl moiety’s electrophilicity in Pd-catalyzed reactions. Use DFT calculations (e.g., Gaussian09) to model transition states and identify dominant pathways. Experimental validation via kinetic isotope effects or Hammett plots can resolve discrepancies between theoretical and observed reactivity .
Q. How can membrane separation technologies (e.g., ultrafiltration) be adapted to isolate this compound from complex reaction mixtures?
- Methodological Answer : Select membranes with MWCO 300–500 Da to retain the compound (MW ~350 g/mol) while removing smaller impurities. Optimize solvent systems (e.g., DMF/water mixtures) to prevent membrane fouling. Cross-flow filtration at 2–4 bar pressure enhances yield .
Q. What computational strategies are viable for predicting the compound’s bioactivity or supramolecular interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or bacterial enzymes). Use QSAR models trained on triazine-thiol derivatives to predict logP, solubility, and toxicity. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?
- Methodological Answer : Test recyclable catalysts like FeO-supported palladium nanoparticles for Suzuki-Miyaura coupling. Compare turnover numbers (TON) and leaching rates via ICP-MS. Green metrics (E-factor, atom economy) should guide solvent and catalyst selection .
Q. What analytical challenges arise when quantifying trace impurities (e.g., regioisomers) in this compound?
- Methodological Answer : Employ UPLC-MS/MS with a HILIC column to separate polar regioisomers. Use isotope-labeled internal standards (e.g., -triazine) for quantification. Method validation should follow ICH Q2(R1) guidelines, with LOD/LOQ ≤ 0.1% .
Tables of Key Parameters
Theoretical and Methodological Frameworks
- Guiding Principle : Link experimental design to conceptual frameworks, such as frontier molecular orbital theory for reactivity studies or Hansen solubility parameters for purification .
- Data Integration : Combine spectroscopic data with computational outputs (e.g., docking scores, DFT energies) to resolve contradictions and propose unified mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
